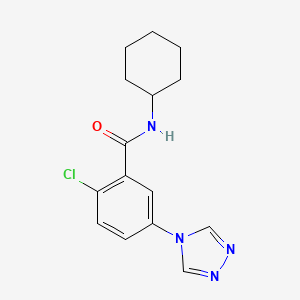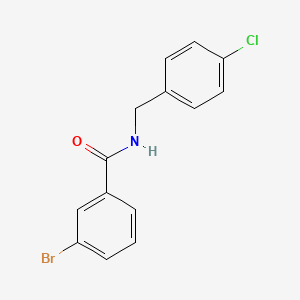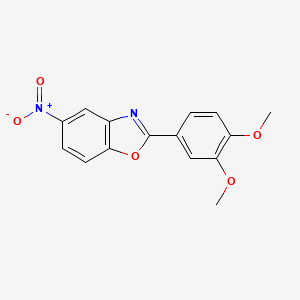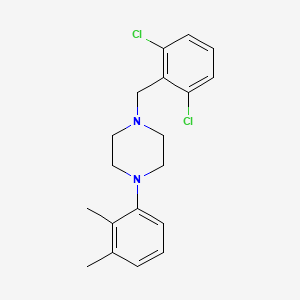
2-chloro-N-cyclohexyl-5-(4H-1,2,4-triazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-cyclohexyl-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-chloro-N-cyclohexyl-5-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in the synthesis of ergosterol, a component of fungal cell membranes. This inhibition may lead to the disruption of fungal cell membranes and subsequent cell death.
Biochemical and Physiological Effects:
In addition to its antifungal properties, this compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. It has also been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using 2-chloro-N-cyclohexyl-5-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its broad spectrum of activity. It has been found to exhibit activity against a range of fungal and bacterial species, making it a useful tool for researchers studying these organisms. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling and using this compound in lab experiments.
未来方向
There are a number of future directions for research on 2-chloro-N-cyclohexyl-5-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that the compound can inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. In addition, it has been found to exhibit neuroprotective effects in animal models of Parkinson's disease.
Another area of interest is the development of new derivatives of this compound with improved activity and reduced toxicity. Researchers are exploring the use of computational methods to design new derivatives with specific properties.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential as a therapeutic agent. Its broad spectrum of activity and range of biochemical and physiological effects make it a useful tool for researchers studying a variety of organisms and diseases. However, care must be taken when handling and using this compound due to its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved properties.
合成方法
The synthesis of 2-chloro-N-cyclohexyl-5-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chlorobenzoyl chloride with cyclohexylamine, followed by the addition of sodium azide and a reducing agent. The resulting compound is then treated with triethylamine and acetic anhydride to yield the final product.
科学研究应用
2-chloro-N-cyclohexyl-5-(4H-1,2,4-triazol-4-yl)benzamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been found to exhibit antifungal, antibacterial, and antitumor properties. In addition, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-chloro-N-cyclohexyl-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-14-7-6-12(20-9-17-18-10-20)8-13(14)15(21)19-11-4-2-1-3-5-11/h6-11H,1-5H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREQIWJAIKEMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827004 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![diethyl 3-methyl-5-{[(2-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5773805.png)
![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone](/img/structure/B5773811.png)




![1-[1-benzyl-6-methyl-4-(1-piperidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5773876.png)

![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)

![4-chloro-N-[3-(1-pyrrolidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5773907.png)



